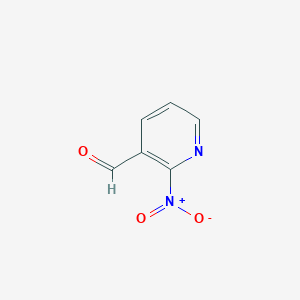

2-Nitronicotinaldehyde

Description

Significance and Academic Research Context of Nitropyridine Aldehydes

Nitropyridine aldehydes, including 2-Nitronicotinaldehyde, represent a significant class of N-heterocycles in modern organic and medicinal chemistry. mdpi.com Pyridine-based structures are considered privileged motifs in drug design. mdpi.com The presence of a nitro group, a strong electron-withdrawing group, on the pyridine (B92270) ring significantly influences the reactivity of the aldehyde functional group, making these compounds versatile intermediates in organic synthesis. wiserpub.com Nitropyridine-N-oxide derivatives, a related class, are noted for their oxidizing properties, high polarity, and their ability to act as both charge donors and acceptors. nih.gov This has led to their use in various applications, including as organocatalysts and as potential therapeutic agents. nih.gov The synthetic potential of nitropyridines is vast, as the nitro group can facilitate reactions with nucleophiles and can be converted into other nitrogen-containing functional groups. mdpi.commdpi.com This reactivity makes them valuable precursors for a wide array of complex bioactive molecules, including those with antitumor, antibacterial, and antifungal properties. mdpi.com

Historical Development of this compound Chemistry

The chemistry of nitropyridine aldehydes is built upon the foundational methods for the nitration of pyridine and its derivatives. Direct nitration of pyridine itself is often inefficient due to the deactivation of the ring by protonation of the nitrogen atom. researchgate.net Consequently, indirect methods and the nitration of substituted pyridines have been crucial for accessing compounds like this compound. A potentially useful starting material for the preparation of 1,8-naphthyridines is the previously unknown this compound. rsc.org Early synthetic interest in related compounds like 2-nitrobenzaldehyde (B1664092) was driven by its role as an intermediate in the synthesis of indigo (B80030) dye via the Baeyer–Drewson synthesis. wikipedia.org While specific historical milestones for this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader progress in the synthesis of substituted nitropyridines and their application as versatile chemical building blocks.

Current Research Frontiers and Strategic Objectives

Current research involving nitropyridine aldehydes like this compound is focused on several key areas. A major frontier is their application in medicinal chemistry as scaffolds for the development of novel therapeutic agents. mdpi.comevitachem.com For instance, derivatives of nitropyridines are being investigated as IRAK4 inhibitors, which are relevant for treating certain diseases. nih.gov Another significant area of research is the use of nitropyridines in the synthesis of radiolabeled compounds for positron-emission tomography (PET), a critical imaging technique in diagnostics. mdpi.com The development of more efficient and selective synthetic methods for preparing substituted nitropyridines remains a strategic objective. This includes optimizing reaction conditions to improve yields and reduce the formation of byproducts. Furthermore, the exploration of the reactivity of these compounds continues to uncover new synthetic transformations and applications in materials science and agrochemicals. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-2-1-3-7-6(5)8(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVNMCWPVHPBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698602 | |

| Record name | 2-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5175-26-8 | |

| Record name | 2-Nitropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitronicotinaldehyde and Its Derivatives

De Novo Synthesis of 2-Nitronicotinaldehyde

De novo synthesis, the construction of a molecule from simpler precursors, represents a fundamental approach to obtaining this compound. rsc.orgnih.govrsc.org This can be broadly categorized into two main strategies: electrophilic aromatic substitution to introduce the nitro group and functional group transformations to create the aldehyde moiety.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and it plays a crucial role in the synthesis of nitropyridine derivatives. masterorganicchemistry.commasterorganicchemistry.com The introduction of a nitro group onto the pyridine (B92270) ring is a key step in the synthesis of this compound.

The direct nitration of nicotinaldehyde (3-pyridinecarboxaldehyde) or its derivatives is a common method for synthesizing nitrated pyridinaldehydes. This process involves treating the nicotinaldehyde precursor with a nitrating agent, which introduces a nitro group onto the pyridine ring. The position of nitration is influenced by the directing effects of the existing substituents on the ring. For instance, the nitration of 3-hydroxypyridines using fuming nitric acid in concentrated sulfuric acid has been reported. While direct nitration of nicotinaldehyde itself can be challenging due to the deactivating nature of the aldehyde group, this approach is utilized for related precursors. psu.edu

A hypothetical pathway for the synthesis of 2-aminonicotinaldehyde involves the nitration of 3-pyridinecarboxaldehyde (B140518) at the 2-position, followed by the reduction of the nitro group. However, achieving regioselective nitration at the desired position can be a significant challenge.

The choice of the nitrating agent system is critical for controlling the outcome of the nitration reaction, including yield and regioselectivity. ijcce.ac.ir Common nitrating agents include mixtures of nitric acid and sulfuric acid. masterorganicchemistry.com For the synthesis of 5-nitronicotinaldehyde, a system employing fuming nitric acid in a mixture of glacial acetic acid, acetic anhydride, and hydrofluoric acid has been described as effective for selective nitration. Temperature control is also a crucial parameter, with reactions often carried out at low temperatures (e.g., 5–10 °C) to manage the exothermic nature of the reaction and improve selectivity. The nitration of 3-methylpyridine-1-oxide has been achieved using a mixture of concentrated sulfuric acid and fuming nitric acid. orgsyn.org

Table 1: Nitrating Agent Systems and Conditions

| Precursor | Nitrating Agent System | Solvent | Temperature (°C) | Product | Reference |

| Nicotinaldehyde | Fuming Nitric Acid | Glacial Acetic Acid, Acetic Anhydride, Hydrofluoric Acid | 5-20 | 5-Nitronicotinaldehyde | |

| 3-Methylpyridine-1-oxide | Fuming Yellow Nitric Acid | Sulfuric Acid | 95-105 | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |

| Phenolic Compounds | Metal Nitrates | Various | Room Temperature or Reflux | Nitrophenols | ijcce.ac.ir |

Controlling the position of nitration (regioselectivity) is a significant challenge in the synthesis of substituted pyridines. nih.gov The inherent electronic properties of the pyridine ring and the directing effects of existing substituents determine the position of electrophilic attack. libretexts.org In nicotinaldehyde, the aldehyde group is a deactivating group, which generally directs incoming electrophiles to the meta position. However, the pyridine nitrogen also influences the regioselectivity.

For 3-substituted pyridines, nitration can lead to a mixture of products. ntnu.no The development of methods to achieve high regioselectivity is an active area of research. In some cases, the use of a blocking group can be employed to direct nitration to a specific position, after which the blocking group is removed. The choice of nitrating agent and reaction conditions can also significantly impact the ratio of isomers formed. ijcce.ac.ir For example, in the synthesis of 5-bromo-2-nitronicotinaldehyde, the bromine atom is first introduced at the 5-position of nicotinaldehyde, and subsequent nitration leads to the introduction of the nitro group at the 2-position. evitachem.com

Functional Group Transformations for Aldehyde Introduction

An alternative strategy to direct nitration of an aldehyde is to introduce the aldehyde functionality onto a pre-nitrated pyridine ring. solubilityofthings.comorganic-chemistry.orgimperial.ac.uk This often involves the oxidation of a methyl group.

The oxidation of a methyl group on a nitropyridine ring to an aldehyde is a key functional group transformation. uniroma1.itsaskoer.ca For instance, the synthesis of 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene (B74249) has been reported through various methods, including a one-pot conversion. chem-soc.si While this is an example in the benzene (B151609) series, similar principles can be applied to pyridine systems.

The oxidation of alkylaromatic compounds, including methylpyridines, to their corresponding carboxylic acids has been studied in supercritical water. psu.edu While the primary products were carboxylic acids, aldehydes are intermediates in this process. For example, the oxidation of 3-methylpyridine (B133936) has been investigated. psu.eduoaepublish.comresearchgate.net The selective partial oxidation of a methyl group to an aldehyde requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the carboxylic acid. Catalytic systems, such as those based on copper-zeolite, have been used for the oxidation of 3-methylpyridine. oaepublish.comresearchgate.net

Table 2: Oxidation of Methylpyridines

| Substrate | Oxidant | Catalyst | Product | Reference |

| 3-Methylpyridine | Hydrogen Peroxide | Cu/13X zeolite | Nicotinic Acid | oaepublish.comresearchgate.net |

| Toluene | Oxygen | - | Benzoic Acid | psu.edu |

Approaches via Dioxolane Intermediates

The synthesis of nitroaldehydes, including this compound, can be challenging due to the sensitivity of the aldehyde group to the oxidative or nitrating conditions often employed. One effective strategy to circumvent these issues is the use of a protecting group for the aldehyde functionality, with dioxolanes (cyclic acetals) being a prominent choice. This approach involves the temporary conversion of the aldehyde into a more stable 1,3-dioxolane (B20135) ring, which is unreactive under the conditions required for subsequent chemical modifications on the pyridine ring.

The general methodology involves two main steps: acetalization and deprotection. Initially, the parent aldehyde (e.g., nicotinaldehyde) is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form the corresponding 2-(pyridin-3-yl)-1,3-dioxolane. This protected intermediate can then undergo nitration to introduce the nitro group at the 2-position of the pyridine ring. The final step is the hydrolysis of the dioxolane ring under acidic conditions to regenerate the aldehyde, yielding the desired this compound.

A significant advancement in this area is the use of heterogeneous acid catalysts, which can be easily separated from the reaction mixture and recycled. psu.eduresearchgate.net This improves the sustainability of the process and simplifies purification. Research on the related 2-nitrobenzaldehyde has shown that this method can improve selectivity and reduce reaction times compared to traditional methods that use mineral acids like HCl. psu.edu For instance, acetalization using a recyclable heterogeneous catalyst can be completed in 5 hours, a significant reduction from the 30 hours required with older methods. psu.edu

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. In the context of this compound synthesis, catalytic methods are employed at various stages, from the formation of intermediates to the final functionalization steps.

Heterogeneous acid catalysts are pivotal in the dioxolane-based synthetic routes, facilitating both the protection (acetalization) and deprotection (hydrolysis) of the aldehyde group. psu.eduresearchgate.net The ability to recycle these catalysts for multiple reaction cycles without a significant loss of efficiency makes the process more economical and environmentally benign. psu.edu

Furthermore, catalytic oxidation represents another key strategy. The synthesis of the related 2-nitrobenzaldehyde can be achieved through the catalytic oxidation of 2-nitrotoluene. chem-soc.si While direct oxidation can sometimes suffer from low yields, catalytic systems help to improve selectivity and conversion rates. researchgate.netchem-soc.si

In the synthesis of derivatives, transition-metal-catalyzed reactions are indispensable. For example, the synthesis of alkoxy-substituted phenazines from nitroaniline precursors utilizes Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov Similar strategies can be envisioned for creating complex derivatives of this compound. Catalytic hydrogenation is another important transformation, used, for instance, in the reduction of the nitro group to an amine, which opens up a vast array of further derivatization possibilities. researchgate.netd-nb.info

Synthesis of Substituted this compound Analogs

The functionalization of the this compound scaffold is crucial for modulating its chemical and physical properties for various applications. Synthetic chemists have developed routes to introduce a range of substituents, including halogens and alkoxy/aryloxy groups.

Introduction of Halogen Substituents

Halogenated analogs of this compound are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. The synthesis of these compounds typically involves either the direct halogenation of a pre-formed nitropyridine ring or the construction of the target molecule from already halogenated precursors.

A direct approach is exemplified by the synthesis of 5-Bromo-2-nitronicotinaldehyde. evitachem.com This process involves a two-step sequence starting from nicotinaldehyde:

Bromination: Treatment of nicotinaldehyde with bromine in a suitable solvent like acetic acid introduces a bromine atom at the 5-position of the pyridine ring. evitachem.com

Nitration: The resulting 5-bromonicotinaldehyde (B46077) is then nitrated using a nitrating agent, such as nitric acid, to install the nitro group at the 2-position. evitachem.com

Alternatively, electrophilic halogenating agents can be used on activated pyridine systems. The one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides utilizes reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) for efficient halogenation. sioc-journal.cn Such methods could be adapted for the halogenation of suitable this compound precursors.

Table 1: Synthesis of 5-Bromo-2-nitronicotinaldehyde

| Step | Reactant | Reagent(s) | Product | Description |

|---|---|---|---|---|

| 1 | Nicotinaldehyde | Bromine, Acetic Acid | 5-Bromonicotinaldehyde | Electrophilic bromination at the 5-position. evitachem.com |

Alkoxy and Aryloxy Functionalization

The introduction of alkoxy and aryloxy groups can significantly alter the electronic and steric properties of the this compound molecule. These functional groups are typically introduced via nucleophilic aromatic substitution or by building the molecule from alkoxy-substituted precursors.

The synthesis of 6-methoxy-5-nitronicotinaldehyde has been reported in the patent literature. googleapis.com A general method for preparing 2-alkoxy-5-nitrobenzaldehydes involves the Williamson ether synthesis, where a hydroxynitrobenzaldehyde is reacted with an alkyl halide (e.g., 1-bromooctane) in the presence of a base. mdpi.com This strategy could be applied to a suitably substituted hydroxypyridine precursor to yield alkoxy-substituted 2-nitronicotinaldehydes.

A more complex, regioselective synthesis of alkoxy-substituted phenazines has been achieved using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines as key building blocks, which undergo Buchwald-Hartwig amination followed by cyclization. nih.gov These advanced methods showcase the potential for creating highly tailored and complex aryloxy and alkoxy derivatives.

Table 2: Representative Synthesis of an Alkoxy-Substituted Nitroaldehyde

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Preparation of Isotopically Labeled this compound and Derivatives

Isotopically labeled compounds are indispensable tools in various scientific fields, including for use as internal standards in quantitative mass spectrometry and for mechanistic studies of chemical reactions. nih.govrug.nl The synthesis of labeled this compound and its derivatives can be achieved by incorporating isotopes such as ¹³C, ²H (deuterium), or ¹⁵N.

A convenient and established method for preparing carbon-13 labeled 2-nitrobenzaldehyde provides a clear blueprint for the synthesis of the analogous pyridine compound. nih.gov The key steps are:

Nitration: A fully ¹³C-labeled precursor, [1,2,3,4,5,6-¹³C₆]toluene, is nitrated.

Oxidation: The methyl group of the resulting nitrotoluene is oxidized to an aldehyde using a chromyl compound-mediated reaction.

The resulting ring-labeled 2-nitrobenzaldehyde can then be used to derivatize other molecules, creating a suite of isotopically labeled standards. nih.gov A similar approach, starting with an appropriately labeled pyridine precursor, would yield isotopically labeled this compound. Patents also confirm that isotopically-labeled compounds can be prepared by adapting known synthetic processes to use the appropriate labeled reagents. googleapis.comgoogle.com

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time, cost, and environmental impact. For the synthesis of this compound and its derivatives, several strategies can be employed.

A fundamental approach is the one-factor-at-a-time (OFAT) method, where variables such as temperature, solvent, catalyst loading, and reactant concentration are systematically varied to find the optimal settings. whiterose.ac.uk For example, in the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene, replacing diethyl ether with a toluene/pentane mixture was found to improve safety and control of the highly exothermic reaction. chem-soc.si

Modern approaches to optimization often involve statistical methods like Design of Experiments (DoE) and machine learning algorithms. whiterose.ac.ukbeilstein-journals.orgbeilstein-journals.org These techniques allow for the simultaneous investigation of multiple variables and their interactions, enabling a more efficient mapping of the reaction landscape to find the global optimum conditions. beilstein-journals.org

Table 3: Key Parameters for Reaction Optimization

| Parameter | Objective | Example Strategy |

|---|---|---|

| Temperature | Control reaction rate and selectivity, ensure safety. | Lowering temperature to control exothermic nitration. chem-soc.si |

| Solvent | Influence solubility, reactivity, and reaction pathway. | Using a toluene/pentane mixture for better temperature control. chem-soc.si |

| Catalyst | Increase reaction rate, improve selectivity. | Using a recyclable heterogeneous acid catalyst for acetalization. psu.edu |

| Reactant Concentration | Shift equilibria, influence reaction order. | Adjusting stoichiometry to maximize conversion of the limiting reagent. |

| Reaction Time | Maximize product formation, minimize byproduct formation. | Monitoring reaction progress using techniques like HPLC or GC-MS. |

Reactivity and Mechanistic Investigations of 2 Nitronicotinaldehyde

Electron-Deficient Aromatic System Reactivity

2-Nitronicotinaldehyde possesses a pyridine (B92270) ring, which is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This electron deficiency is further intensified by the strong electron-withdrawing effects of both the nitro group (-NO2) at the 2-position and the aldehyde group (-CHO) at the 3-position. The combined influence of these functionalities renders the aromatic system highly susceptible to nucleophilic attack.

The electron-withdrawing nature of these substituents decreases the electron density of the aromatic ring, making it more electrophilic. masterorganicchemistry.com This enhanced electrophilicity is a key determinant of the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. The positioning of the nitro group ortho to the aldehyde group plays a significant role in activating the ring towards such reactions.

Chemical Reactivity of the Nitro Group

The nitro group is a versatile functional group that significantly influences the chemical behavior of this compound. Its strong electron-withdrawing character not only activates the aromatic ring but also allows the nitro group itself to participate in various chemical transformations.

Reductive Pathways

The nitro group of this compound can be reduced to an amino group (-NH2) under appropriate conditions. This transformation is a common and crucial reaction in the synthesis of various heterocyclic compounds. The reduction can be achieved using a variety of reducing agents. For instance, catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a widely employed method for this purpose. Other reducing systems, such as lithium aluminum hydride (LiAlH4), can also be utilized. evitachem.com

The reduction of a nitro group proceeds through a sequence of intermediates, including nitroso and hydroxylamino species. nih.gov The specific pathway and the final product can often be controlled by the choice of reducing agent and reaction conditions. For example, milder reducing agents might allow for the isolation of intermediate products like N-hydroxylamines.

Table 1: Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Product |

| H2, Pd/C | Methanol (B129727) or Ethanol, Room Temperature | Amine |

| LiAlH4 | Anhydrous ether or THF | Amine |

| NaBH4 | In the presence of a catalyst (e.g., NiCl2) | Amine |

| Fe, HCl | Acidic medium | Amine |

| Sn, HCl | Acidic medium | Amine |

This table presents a generalized overview. Specific reaction conditions and outcomes can vary based on the substrate and other reagents.

Nucleophilic Aromatic Substitution Potential

The presence of the strongly electron-withdrawing nitro group at the 2-position makes the pyridine ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comwikipedia.org In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.

For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a suitable leaving group. wikipedia.org In the case of substituted 2-nitronicotinaldehydes, such as those with a halogen at a position ortho or para to the nitro group, the halogen can act as an excellent leaving group. The nitro group effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, which facilitates the reaction. wikipedia.orgpressbooks.pub The rate of nucleophilic aromatic substitution is often enhanced by the presence of multiple electron-withdrawing groups. pressbooks.pub

Chemical Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in this compound is a primary site for a variety of chemical reactions, most notably nucleophilic additions and condensation reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. masterorganicchemistry.com

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. wikipedia.org In this reaction, a nucleophile adds to the carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol.

A wide range of nucleophiles can participate in these reactions, including organometallic reagents (like Grignard reagents), cyanide ions, and alcohols. masterorganicchemistry.comwikipedia.org The reactivity of the aldehyde can be influenced by the electronic properties of the aromatic ring. The electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). libretexts.org

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (B1222165) (NaBH4) | Primary alcohol |

| Organometallic reagent | Grignard reagent (R-MgX) | Secondary alcohol |

| Cyanide ion | Hydrogen cyanide (HCN) | Cyanohydrin |

| Alcohol | Ethanol (in the presence of acid) | Acetal |

This table provides illustrative examples. The specific products and reaction conditions may vary.

Condensation Reactions

Aldehydes, including this compound, can undergo condensation reactions where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. unizin.orgijrpr.com A well-known example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a base. sigmaaldrich.com

In the context of this compound, the aldehyde functionality can react with various active methylene compounds, such as malonic esters or cyanoacetates, in the presence of a weak base like piperidine (B6355638) or an amine salt. sigmaaldrich.com This reaction proceeds through a nucleophilic addition to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond. These reactions are synthetically valuable for constructing more complex molecular frameworks. ijrpr.com For instance, the imine formation from 6-isopropoxy-2-nitronicotinaldehyde proceeds smoothly, indicating the aldehyde's reactivity in condensation-type reactions. acs.org

Mechanistic Studies of Transformation Pathways

Kinetic Analysis of Reaction Rates

While specific kinetic data for the transformation of this compound is not extensively documented in publicly available literature, analysis of related reactions provides insight into the factors governing its reaction rates. The rate of a chemical reaction is a measure of the change in concentration of reactants or products over time. lookchem.com For reactions involving nitropyridine derivatives, the rate is influenced by reactant concentrations, temperature, and the presence of catalysts. rsc.org

For catalytic reductions of nitroaromatic compounds, a common transformation for this class of molecules, the reaction is often treated with pseudo-first-order kinetics, especially when one reactant is in large excess. rsc.org The apparent rate constant (k_app) can be determined under these conditions. However, a more comprehensive understanding often requires fitting the kinetic data to models like the Langmuir-Hinshelwood model, which considers the adsorption of reactants onto the catalyst surface. rsc.org

The following table illustrates hypothetical kinetic data for a transformation of a nitropyridine aldehyde, showcasing how reaction orders with respect to each reactant would be determined.

Hypothetical Kinetic Data for a Nitropyridine Aldehyde Transformation

| Experiment | Initial [Nitropyridine Aldehyde] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |

This table is for illustrative purposes to explain kinetic analysis concepts.

Influence of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the transformation pathways of this compound, influencing both the rate and selectivity of reactions. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction without being consumed in the process.

In the context of nitropyridine derivatives, various catalytic systems are employed. For instance, the reduction of the nitro group, a common transformation, can be achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). mdpi.com In a patented synthesis, the reduction of nitroso byproducts in the preparation of 2-methoxy-5-nitropyridine (B154726) was achieved using 10% Pd/C, which could be reused for multiple cycles. mdpi.com The catalytic reduction of aromatic nitro compounds can also be achieved using hydrogen gas, which undergoes homolysis or heterolysis on the catalyst's active sites to generate highly reactive hydrogen atoms. evitachem.com

The choice of reagents is equally critical. For instance, in the synthesis of 5-bromo-2-nitronicotinaldehyde, a related compound, specific reagents are used for different transformations. acs.org Nucleophilic substitution reactions can be carried out with reagents like sodium azide (B81097) or thiols, while Suzuki-Miyaura coupling reactions utilize palladium catalysts and boronic acids. acs.org The reduction of the nitro group in this derivative can be accomplished with hydrogen gas and palladium on carbon or with lithium aluminum hydride. acs.org

A specific example involving a derivative of this compound is the imine formation from 6-isopropoxy-2-nitronicotinaldehyde, which proceeds smoothly and is a key step in the synthesis of aza-indazole IRAK4 inhibitors. mdpi.com This reaction highlights the utility of the aldehyde functional group in condensation reactions.

The following table summarizes common catalysts and reagents used in the transformation of related nitropyridine compounds.

Catalysts and Reagents in Nitropyridine Transformations

| Transformation | Catalyst/Reagent | Compound Example | Reference |

|---|---|---|---|

| Nitro Group Reduction | Pd/C, H₂ | 2-Methoxy-5-nitropyridine | mdpi.com |

| Nitro Group Reduction | Fe/HCl | 2-Nitropyridine | google.com |

| Suzuki Coupling | Palladium catalysts, Boronic acids | 5-Bromo-2-nitronicotinaldehyde | acs.org |

| Imine Formation | Triethylamine (TEA) | 6-Isopropoxy-2-nitronicotinaldehyde | researchgate.net |

Investigation of Intermediates and Transition States

The transformation of this compound from reactants to products proceeds through a series of high-energy transition states and potentially more stable intermediates. mdpi.com A transition state is a transient, high-energy configuration of atoms at the peak of the energy barrier of a reaction step, where bonds are in the process of breaking and forming. mdpi.com An intermediate, on the other hand, is a species that is formed in one step of a multi-step reaction and consumed in a subsequent step, corresponding to a local energy minimum on the reaction energy profile. vulcanchem.com

While direct experimental observation of transition states is generally not possible due to their fleeting nature, their existence is inferred from kinetic data and computational modeling. mdpi.com Intermediates, being more stable, can sometimes be detected or even isolated under specific conditions.

In the context of reactions involving nitropyridines, several types of intermediates can be postulated. For instance, in the nitration of pyridine with dinitrogen pentoxide, N-nitropyridinium nitrate (B79036) is formed as an intermediate. vulcanchem.com Subsequent reaction with aqueous bisulfite leads to transient species such as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. vulcanchem.com

In the Cadogan cyclization of 6-isopropoxy-2-nitronicotinaldehyde to form an aza-indazole, performing the reaction in a stepwise manner by first isolating the imine intermediate was found to significantly improve the yield. mdpi.com This indicates that the imine is a stable enough intermediate to be isolated.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating the structures and energies of intermediates and transition states. For example, in a theoretical study of the electrochemical reaction between β-nitrostyrene and benzaldehyde, the reaction mechanism was dissected into several proposed routes involving various intermediates, and the favorability of different products was rationalized based on the calculated energies of the transition states.

Factors Influencing Molecular Stability and Decomposition

The stability of this compound and its susceptibility to decomposition are governed by both intramolecular and intermolecular factors. The presence of the highly polar nitro group and the reactive aldehyde group on the pyridine ring significantly influences its chemical and thermal stability.

Thermal Decomposition Profiles

The thermal stability of a compound is its ability to resist decomposition upon heating. For nitroaromatic compounds, thermal decomposition can be a significant concern, as it can lead to the formation of gaseous products and potentially hazardous situations. The thermal stability of nitropyridine derivatives is influenced by the nature and position of substituents on the pyridine ring.

Generally, nitroaromatic compounds exhibit decomposition temperatures above 200°C. vulcanchem.com For example, co-crystals of 2-amino-5-nitropyridine (B18323) with dinitrophenol show improved thermal stability, with decomposition occurring above 200°C. rsc.org In contrast, polymorphs of 2-amino-3-nitropyridine (B1266227) exhibit lower thermal stability than 2-amino-5-nitropyridine. rsc.org

The following table presents the melting points of some related nitropyridine derivatives, which can serve as an indicator of their relative thermal stabilities.

Melting Points of Related Nitropyridine Derivatives

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| 2-Amino-5-nitropyridine | 186-188 | rsc.org |

| 2-Methoxy-5-nitropyridine | 186-188 | vulcanchem.com |

Role of Hydrogen Bonding in Intermolecular Interactions

Intermolecular forces, particularly hydrogen bonding, play a crucial role in determining the crystal packing, physical properties, and stability of this compound. Hydrogen bonds are formed when a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) is attracted to another nearby electronegative atom.

In nitropyridine derivatives, the nitro group (with its electronegative oxygen atoms) and the pyridine ring nitrogen can act as hydrogen bond acceptors. The aldehyde group in this compound also contains an electronegative oxygen atom capable of participating in hydrogen bonding.

Studies on related aminonitropyridines have shown that their crystal structures are stabilized by a combination of hydrogen bonds, including C-H···O and C-H···N interactions, alongside dispersive and electrostatic forces. researchgate.net The balance between these intermolecular forces influences the crystal packing. Quantitative investigations of intermolecular interactions in polymorphs of 2-amino-3-nitropyridine using quantum mechanical calculations have further highlighted the importance of these noncovalent interactions. mdpi.com

In the case of 2-nitropyridine-N-oxide derivatives, both intramolecular and intermolecular hydrogen bonds have been studied. The presence of a water molecule in the crystal structure of a monohydrate form can lead to intermolecular hydrogen bonds between the water molecule and the N-oxide group, which in turn can affect the symmetry and stability of intramolecular hydrogen bonds. While this compound itself does not have a classic hydrogen bond donor like an -OH or -NH group, the potential for C-H···O and C-H···N hydrogen bonds, as well as other dipole-dipole interactions, significantly influences its solid-state structure and properties.

Advanced Computational Studies on 2 Nitronicotinaldehyde

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons and nuclei. rsc.org

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 2-Nitronicotinaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p) or cc-pVTZ, can predict key structural parameters. nih.govnajah.edu While specific experimental data for this compound is scarce, the optimized geometry can be reliably predicted based on studies of analogous compounds like other nitropyridine derivatives. najah.edunih.gov The calculations would reveal a planar pyridine (B92270) ring, with the nitro and aldehyde groups potentially exhibiting some degree of torsion depending on steric and electronic effects.

Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (ring) Bond Length | ~1.39 Å | Aromatic carbon-carbon bond |

| C-N (ring) Bond Length | ~1.37 Å | Aromatic carbon-nitrogen bond |

| C-CHO Bond Length | ~1.48 Å | Bond between the ring and the aldehyde carbon |

| C=O Bond Length | ~1.21 Å | Carbonyl bond in the aldehyde group |

-C-NO₂ Bond Length | ~1.46 Å | Bond between the ring and the nitro group nitrogen | | N-O (nitro) Bond Length | ~1.23 Å | Nitro group nitrogen-oxygen bond | | C-N-C Bond Angle | ~117° | Angle within the pyridine ring | | O-N-O Bond Angle | ~125° | Angle within the nitro group | Note: These values are illustrative and derived from computational data for similar molecules like 4-nitropyridine (B72724) N-oxide and 2-amino-3-nitropyridine (B1266227). najah.edunih.gov

Electron density mapping illustrates the probability of finding an electron at any given point around the molecule. nih.gov The Molecular Electrostatic Potential (MEP) is mapped onto this density surface to visualize the charge distribution and predict reactive behavior. nih.govresearchgate.net For this compound, the MEP map is expected to show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of both the nitro (-NO₂) and aldehyde (-CHO) groups. researchgate.netscielo.br These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms and parts of the pyridine ring, indicating sites prone to nucleophilic attack. researchgate.netuniroma2.it The analysis of the electrostatic potential is crucial for understanding intermolecular interactions and predicting where the molecule might engage with other reagents or biological targets. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwuxibiology.com The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and chemical reactivity. wuxibiology.comschrodinger.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com

For this compound, the electron-withdrawing nature of both the nitro and aldehyde groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be distributed over the pyridine ring. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity, for instance, its susceptibility to nucleophilic addition reactions. uniroma2.it

Table 2: Representative FMO Energies for Nitropyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Amino-3-methyl-5-nitropyridine | -6.65 | -2.28 | 4.37 |

| 5-Bromo-3-nitropyridine-2-carbonitrile | -7.89 | -3.99 | 3.90 |

| Predicted this compound | ~ -7.0 to -8.0 | ~ -3.0 to -4.0 | ~ 4.0 |

Note: Data is sourced from computational studies on similar molecules (2-amino-3-methyl-5-nitropyridine nih.govresearchgate.net and 5-bromo-3-nitropyridine-2-carbonitrile uniroma2.itnih.gov). The values for this compound are predictive estimates.

Reaction Pathway Modeling and Activation Energy Barriers

Computational modeling can trace the entire path of a chemical reaction, from reactants to products, through a high-energy transition state. smu.edu This allows for the calculation of activation energy barriers, which determine the rate of a reaction. sumitomo-chem.co.jp

For this compound, several reaction mechanisms can be computationally explored. Two prominent examples are the reduction of the nitro group and nucleophilic addition to the aldehyde.

Nitro Group Reduction: The reduction of aromatic nitro compounds can proceed through different pathways, often involving radical intermediates. srce.hrorientjchem.org Computational studies on molecules like nitrobenzene (B124822) show mechanisms that can involve direct hydrogenation or a condensation route where intermediates react with each other. lboro.ac.ukmdpi.com Modeling these pathways for this compound would involve locating the transition states for successive hydrogenation steps and determining the most energetically favorable route to the corresponding amino-nicotinaldehyde.

Aldehyde Group Reactions: The aldehyde group is a key site for nucleophilic addition. academie-sciences.fracs.org Computational modeling of, for instance, the addition of a Grignard reagent or a hydride, would identify the transition state structure. Such studies have shown that the nucleophile typically attacks the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle) rather than perpendicularly. academie-sciences.fr The activation energy for this step can be calculated to predict the reaction's feasibility. nih.govresearchgate.net

The solvent in which a reaction is carried out can significantly influence its rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netiupac.org Computational models can simulate these effects, often using continuum solvation models (like PCM) or by including explicit solvent molecules. srce.hrrsc.org

For reactions of this compound that involve the formation of charged intermediates or transition states, an increase in solvent polarity is generally expected to increase the reaction rate. iupac.org For example, in a nucleophilic addition to the carbonyl group, a polar solvent would stabilize the partially negative oxygen in the transition state, thereby lowering the activation energy. Conversely, for reactions where charge is dispersed in the transition state, a polar solvent might slow the reaction down. The choice of solvent is therefore a critical parameter that can be optimized using computational modeling. researchgate.netresearchgate.net

Table 3: Illustrative Effect of Solvent on Reaction Rate for a Representative Nitroaromatic Reaction

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Toluene | 2.4 | 1 |

| Dichloroethane | 10.4 | ~10-50 |

| Acetonitrile (B52724) | 37.5 | ~100-500 |

| Dimethylformamide (DMF) | 36.7 | ~1000-3000 |

| Water | 80.1 | Variable (protic effects) |

Note: This table presents a general trend. Actual relative rates depend on the specific reaction mechanism. Data is conceptualized from studies on nitration and substitution reactions of aromatic compounds. researchgate.netiupac.org

Conformational Analysis and Molecular Dynamics Simulations

The study of the molecule's potential energy surface (PES) is fundamental to identifying its most stable conformations. By systematically rotating the dihedral angle between the aldehyde group and the pyridine ring, computational methods like Density Functional Theory (DFT) can calculate the energy of each resulting geometry. This process reveals energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For this compound, one would expect to find distinct planar and non-planar conformers. The planarity is influenced by the balance between steric hindrance from the adjacent nitro group and potential electronic conjugation between the aldehyde group and the aromatic ring. The torsional strain, or eclipsing strain, caused by the interaction between the aldehyde's C-H or C=O bond and the nitro group's N-O bonds significantly affects the energy landscape. libretexts.org

To illustrate the expected outcome of such an analysis, a hypothetical data table of relative energies for possible conformers is presented below. These conformers would be defined by the dihedral angle (θ) between the plane of the pyridine ring and the aldehyde group.

| Conformer ID | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Description |

| Conf-1 | 0° | 2.5 | Fully Eclipsed (Planar) |

| Conf-2 | 60° | 0.8 | Gauche |

| Conf-3 | 120° | 1.5 | Eclipsed |

| Conf-4 | 180° | 0.0 | Anti (Planar) |

This table is a hypothetical representation based on typical conformational analyses of substituted aromatic aldehydes.

Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior over time. nih.gov These simulations model the atomic motions of the molecule within a defined environment, such as in a solvent like water or chloroform, by solving Newton's equations of motion for the system. mdpi.comyoutube.com An MD simulation for this compound would reveal how the molecule transitions between its various stable conformations at a given temperature. nih.gov It also provides insights into intermolecular interactions, such as hydrogen bonding between the nitro or aldehyde oxygen atoms and solvent molecules, which can influence conformational preferences. liverpool.ac.uk The simulation trajectory, a record of atomic positions over time, can be analyzed to determine the population distribution of each conformer, providing a time-averaged picture of the molecule's structural flexibility. youtube.com

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. nih.gov Methods based on quantum mechanics can calculate the spectroscopic parameters with a high degree of accuracy. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts for this compound can be achieved using DFT calculations. mdpi.com The accuracy of these predictions is highly dependent on the chosen theoretical level (functional and basis set) and the inclusion of environmental effects. researchgate.net Typically, the geometry of the molecule is first optimized, and then the magnetic shielding tensors for each nucleus are calculated. These tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

It is crucial to consider that the observed NMR spectrum is an average over the different conformations the molecule adopts in solution. biorxiv.org Therefore, accurate predictions often involve calculating the chemical shifts for each stable conformer and then averaging them, weighted by their Boltzmann population derived from the conformational analysis. mdpi.combiorxiv.org Solvent effects are also critical and are commonly modeled using methods like the Polarizable Continuum Model (PCM). liverpool.ac.uk

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, calculated using a common DFT approach.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150.2 |

| C3 | - | ~125.8 |

| H3 | ~7.85 | - |

| C4 | - | ~135.1 |

| H4 | ~8.50 | - |

| C5 | - | ~122.4 |

| H5 | ~8.95 | - |

| C6 | - | ~155.6 |

| H6 | ~8.80 | - |

| Aldehyde C | - | ~190.5 |

| Aldehyde H | ~10.10 | - |

Note: These values are illustrative and represent typical ranges for atoms in such a chemical environment.

Infrared (IR) Spectroscopy: Theoretical IR spectra are predicted by calculating the molecule's vibrational frequencies and their corresponding intensities. chemrxiv.org The most common method involves a harmonic frequency calculation at the DFT level on the optimized molecular geometry. github.com This analysis yields a set of normal modes, each with a specific vibrational frequency. The intensity of each absorption band is related to the change in the molecule's dipole moment during that vibration.

The calculated harmonic frequencies are often systematically higher than experimental values. To improve accuracy, it is standard practice to apply an empirical scaling factor to the computed frequencies. mdpi.com For even higher accuracy, more computationally intensive anharmonic calculations can be performed. chemrxiv.org The predicted spectrum allows for the assignment of specific absorption bands to particular molecular motions, such as the stretching of the C=O, N-O, and C-H bonds, or the bending modes of the aromatic ring. stfc.ac.uk

A table of predicted key vibrational frequencies for this compound is provided below for illustrative purposes.

| Predicted Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Mode Assignment |

| ~3080 | Low | Aromatic C-H Stretch |

| ~2850 | Medium | Aldehyde C-H Stretch |

| ~1715 | High | C=O Stretch (Aldehyde) |

| ~1580 | Medium | Aromatic C=C/C=N Stretch |

| ~1530 | High | Asymmetric NO₂ Stretch |

| ~1350 | High | Symmetric NO₂ Stretch |

| ~850 | Medium | C-N Stretch |

Note: These values are hypothetical and based on characteristic frequencies for the respective functional groups.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of 2-Nitronicotinaldehyde is expected to show characteristic absorption bands that confirm the presence of the aldehyde, nitro, and pyridine (B92270) moieties.

Aldehyde Group (-CHO): The most prominent feature would be the strong C=O stretching vibration, anticipated in the region of 1710-1685 cm⁻¹. vscht.cz The presence of the electron-withdrawing nitro group and the pyridine ring may shift this frequency. Additionally, a distinctive C-H stretching vibration for the aldehyde proton typically appears as one or two moderate bands between 2830-2695 cm⁻¹. vscht.cz

Nitro Group (-NO₂): The nitro group is identified by two strong stretching vibrations: an asymmetrical stretch between 1660-1500 cm⁻¹ and a symmetrical stretch between 1390-1260 cm⁻¹. umd.edu

Pyridine Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. libretexts.org Carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. vscht.cz

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1710–1685 | Strong |

| Aldehyde | C-H Stretch | 2830–2695 | Moderate |

| Nitro Group | Asymmetrical NO₂ Stretch | 1660–1500 | Strong |

| Nitro Group | Symmetrical NO₂ Stretch | 1390–1260 | Strong |

| Pyridine Ring | =C-H Stretch | 3100–3000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound would display signals corresponding to the three distinct protons on the pyridine ring and the single aldehyde proton.

Aldehyde Proton (-CHO): This proton is highly deshielded and would appear as a singlet far downfield, typically in the range of δ 9.8–10.2 ppm.

Pyridine Protons: The three aromatic protons (H-4, H-5, and H-6) would appear in the aromatic region (δ 7.5–9.0 ppm). Their exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the electron-withdrawing nitro and aldehyde groups. For instance, the proton adjacent to the nitrogen (H-6) would likely be the most downfield of the ring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.8–10.2 | Singlet (s) |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is characteristically found far downfield, expected in the region of δ 185–195 ppm.

Pyridine Carbons: The six carbons of the pyridine ring would produce signals in the aromatic region (δ 120–160 ppm). The carbon atom attached to the nitro group (C-2) would be significantly influenced, as would the carbon bearing the aldehyde group (C-3).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 185–195 |

While specific 2D NMR data for this compound is not published, these techniques would be indispensable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to assign the H-4, H-5, and H-6 signals definitively.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between each proton and the carbon atom it is attached to. This would link the ¹H and ¹³C assignments for the three C-H pairs on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like C-2 and C-3). For example, a correlation between the aldehyde proton and the C-3 carbon would confirm the position of the aldehyde group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₆H₄N₂O₃), the expected exact molecular weight is 152.11 g/mol . chemscene.com

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 152. Key fragmentation pathways would likely involve:

Loss of the aldehyde proton ([M-1]⁺).

Loss of the formyl group (-CHO), resulting in a fragment at m/z 123.

Loss of the nitro group (-NO₂), leading to a fragment at m/z 106.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the analyte is ionized from a solution, which typically involves dissolving the compound in a polar solvent such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small amount of acid (like formic acid) or base to facilitate protonation or deprotonation.

For this compound, analysis in positive ion mode would be expected to yield a prominent protonated molecule, [M+H]⁺. Given the molecular formula of this compound (C₆H₄N₂O₃), the exact mass of the neutral molecule is 152.0222 g/mol . Therefore, the protonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 153.0295.

In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed, although this is generally less common for aldehydes unless other acidic functional groups are present. The formation of adducts with solvent molecules or salts present in the mobile phase, such as [M+Na]⁺ or [M+K]⁺, is also a common occurrence in ESI-MS and can provide additional confirmation of the molecular weight.

A hypothetical ESI-MS analysis of this compound might yield the following data:

| Ion Species | Calculated m/z | Observed m/z | Ionization Mode |

| [M+H]⁺ | 153.0295 | 153.0293 | Positive |

| [M+Na]⁺ | 175.0114 | 175.0112 | Positive |

| [M+K]⁺ | 190.9854 | 190.9851 | Positive |

This is a hypothetical data table based on the principles of ESI-MS.

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected precursor ion, providing valuable structural information. The fragmentation patterns are highly dependent on the structure of the molecule and the collision energy used.

For the protonated this compound ion ([M+H]⁺, m/z 153.0), CID would likely induce fragmentation at the weakest bonds. Expected fragmentation pathways for aromatic nitroaldehydes often involve the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and the nitro group (NO₂). A comprehensive fragmentation study of related compounds, such as derivatives of 2-nitrobenzaldehyde (B1664092), has been performed using ESI-CID-MS, providing a basis for predicting the fragmentation of this compound. nih.gov

Key fragmentation pathways for [M+H]⁺ of this compound could include:

Loss of NO₂: A characteristic fragmentation for nitroaromatic compounds, resulting in a fragment ion at m/z 107.0.

Loss of CO: The aldehyde group can readily lose carbon monoxide, leading to a fragment at m/z 125.0.

Loss of H₂O: Although less direct, a loss of water from the protonated molecule might occur, yielding a fragment at m/z 135.0.

A hypothetical CID fragmentation table for the [M+H]⁺ ion of this compound is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 153.0 | 125.0 | CO | Protonated 2-nitropyridine |

| 153.0 | 107.0 | NO₂ | Protonated 3-formylpyridine |

| 153.0 | 94.0 | CO + NO | Fragment from further dissociation |

| 125.0 | 97.0 | CO | Fragment from further dissociation |

This table represents hypothetical fragmentation data based on known fragmentation patterns of similar nitroaromatic aldehydes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common mode used for such analyses.

A typical reversed-phase HPLC method for a compound like this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with an acidic additive like formic acid to ensure good peak shape. Detection is commonly performed using a UV detector, as the aromatic and nitro functional groups in this compound provide strong UV absorbance. While specific methods for this compound are not widely published, methods for the separation of related nitroaromatic compounds, such as nitroanilines and other explosive mixtures, provide a strong foundation for method development. scribd.comresearchgate.net

An example of a hypothetical HPLC method for this compound is as follows:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table outlines a hypothetical, yet typical, set of HPLC conditions for the analysis of a nitroaromatic aldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation in the hot injector port. However, with careful optimization of the GC conditions, such as using a lower injector temperature and a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane), analysis may be feasible.

Alternatively, derivatization can be employed to increase the volatility and thermal stability of the aldehyde. For instance, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can produce a more volatile derivative suitable for GC-MS analysis. While GC-MS methods for underivatized nitroaromatics exist, they often require careful method development to avoid degradation. icm.edu.pl

A hypothetical set of GC-MS parameters for the analysis of this compound is detailed below:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C (Splitless) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-350 amu |

This table presents a plausible set of GC-MS conditions, though direct analysis may require careful optimization to prevent thermal decomposition.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be a suitable stationary phase.

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. For this compound, the Rf value would be expected to be intermediate in a moderately polar eluent system.

A hypothetical TLC analysis could yield the following results:

| Stationary Phase | Mobile Phase (v/v) | Rf Value |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | 0.45 |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5) | 0.60 |

This is a hypothetical data table illustrating potential TLC behavior. Actual Rf values will depend on the specific conditions used.

Development and Validation of Analytical Methods for Detection and Quantification

The development and validation of analytical methods are crucial to ensure that they are suitable for their intended purpose, providing reliable and accurate results for the detection and quantification of this compound. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). europa.eueuropa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a series of at least five concentrations.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of hypothetical validation parameters for an HPLC method for the quantification of this compound is provided below:

| Validation Parameter | Result |

| Linearity (Range) | 1 - 100 µg/mL (r² > 0.999) |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | Repeatability: < 1.0%Intermediate Precision: < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Robustness | Unaffected by minor changes in pH, mobile phase composition, and temperature. |

This table represents typical validation results for a well-developed HPLC method and is for illustrative purposes.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are foundational to numerous areas of chemical science, most notably in pharmaceuticals and agrochemicals. ijarst.inwikipedia.org 2-Nitronicotinaldehyde, possessing both an electrophilic aldehyde carbon and a reducible nitro group, is an exemplary building block for constructing such complex molecular architectures. wiserpub.com The pyridine (B92270) nitrogen further modulates the reactivity of the ring, influencing reaction pathways and enabling the synthesis of unique heterocyclic systems. msu.edu

The dual functionality of this compound facilitates its use in cascade or multi-step reactions to form fused ring systems. ijarst.in The aldehyde group is a classic handle for condensation and cyclization reactions, while the nitro group can be readily reduced to an amino group, which can then participate in further ring-forming steps. This one-two punch of reactivity allows chemists to build molecular complexity in an efficient manner. The synthesis of various nitrogen-containing heterocycles, such as pyridines, pyrimidines, and indazoles, often relies on precursors with similar functionalities. mdpi.comnih.gov

In drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear frequently in a wide range of biologically active compounds. nih.gov Nitrogen-containing heterocycles like pyridines, naphthyridines, and indazoles are prominent examples of these scaffolds. researchgate.netdovepress.com this compound serves as a key precursor for these structures, making it a valuable starting material in medicinal chemistry. For instance, derivatives such as 5-Bromo-2-nitronicotinaldehyde are explicitly used as intermediates in the synthesis of complex organic molecules intended for pharmaceutical applications. evitachem.com The ability to generate diverse libraries of compounds from a single, versatile precursor is a significant advantage in the search for new therapeutic agents. nih.gov

Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms, are a critical scaffold in medicinal chemistry. researchgate.net One of the most effective methods for their synthesis is the Friedländer annulation, which involves the reaction of an ortho-amino-substituted aldehyde with a compound containing a reactive α-methylene group (e.g., a ketone). ekb.egrsc.org

This compound is an ideal precursor for this transformation. The nitro group can be selectively reduced to an amino group to generate 2-aminonicotinaldehyde in situ. This intermediate can then react with various carbonyl compounds to yield a diverse array of substituted 1,8-naphthyridine (B1210474) derivatives. ekb.eg

Table 1: Examples of Friedländer Synthesis Starting from 2-Aminonicotinaldehyde Product derived from the reduction of this compound

| Reactant (Carbonyl Compound) | Resulting Naphthyridine Derivative |

| Acetone | 2-Methyl-1,8-naphthyridine |

| Acetophenone | 2-Phenyl-1,8-naphthyridine |

| Cyclohexanone | 2,3-Tetramethylene-1,8-naphthyridine |

| Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |

The synthesis of aza-indazoles, which are isomers of indazole where a carbon atom in the benzene (B151609) ring is replaced by nitrogen, has been successfully achieved using derivatives of this compound. A notable example is the synthesis of CNS-penetrant IRAK4 inhibitors, where a key step involves a Cadogan cyclization strategy starting from 6-isopropoxy-2-nitronicotinaldehyde. nih.gov

The synthesis proceeds in two main stages:

Imine Formation: The aldehyde group of 6-isopropoxy-2-nitronicotinaldehyde reacts smoothly with an appropriate amine to form the corresponding imine. nih.gov

Cadogan Cyclization: The resulting imine undergoes reductive cyclization, where the nitro group is reduced, leading to the formation of the pyrazole (B372694) ring fused to the pyridine core, thus creating the aza-indazole scaffold. nih.gov This cyclization provided the target aza-indazole in a 55% yield on a multigram scale. nih.gov

Table 2: Key Steps in Aza-Indazole Synthesis from a this compound Derivative nih.gov

| Step | Reactant | Product | Yield |

| 1 | 6-Isopropoxy-2-nitronicotinaldehyde | Imine Intermediate | 94% |

| 2 | Imine Intermediate | Aza-Indazole Core | 55% |

Derivatization for Functional Materials and Polymers

The functional groups of this compound provide pathways for its incorporation into larger molecular assemblies like functional materials and polymers. The aldehyde group can participate in polymerization reactions, for instance, by forming poly-Schiff bases upon reaction with diamines.

Furthermore, the aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid. These new functional groups open up possibilities for polyester (B1180765) or polyamide synthesis. The nitro group can also be a key component. For example, polymers containing nitroaromatic groups may have applications in electronics or as energetic materials.

Radical polymerization is a common method for creating a wide variety of polymers. wikipedia.org While this compound itself is not a typical monomer for radical polymerization, it can be chemically modified into a vinyl, acrylate, or other polymerizable derivative. Such monomers could then be copolymerized with other building blocks to precisely tailor the properties of the final material, such as its thermal stability, optical properties, or affinity for specific surfaces. nationalpolymer.comlibretexts.org

Strategies for Photoremovable Protecting Groups (Analogous Concepts)

Photoremovable protecting groups (PPGs), or "photocages," are moieties that can be cleaved from a molecule upon irradiation with light, allowing for the controlled release of an active substance with high spatial and temporal precision. mdpi.com The ortho-nitrobenzyl group is one of the most widely used and studied classes of PPGs. researchgate.netwiley-vch.dewikipedia.org

The mechanism of photodeprotection for o-nitrobenzyl derivatives proceeds via a Norrish Type II reaction. wikipedia.org Upon absorption of UV light, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group (e.g., an alcohol, acid, or amine) and forms an o-nitrosobenzaldehyde byproduct. wiley-vch.dewikipedia.org

This compound is a close structural analog of 2-nitrobenzaldehyde (B1664092), the byproduct of the classic o-nitrobenzyl cage. chemicalbook.comresearchgate.net The core 2-nitropyridyl structure possesses the necessary features to function as a photolabile group itself. It is anticipated that derivatives of this compound, such as 2-nitropyridyl-methanol, could serve as effective PPGs. The pyridine nitrogen might influence the photophysical properties, potentially shifting the absorption wavelength or affecting the quantum yield of release, which could be exploited for developing novel photocages for specific applications in biology and materials science. nih.gov

Table 3: Comparison of Common Photoremovable Protecting Group Scaffolds

| Protecting Group Scaffold | Typical Activation Wavelength (nm) | Key Structural Feature |

| o-Nitrobenzyl | ~340-365 | ortho-nitrobenzyl group |

| Coumarin-based | ~350-450 (tunable) | Coumarin heterocycle |

| Nitroindoline | ~350-405 | 7-Nitroindoline group wiley-vch.de |

| 2-Nitropyridyl (Analogous) | Predicted UV range | ortho-nitropyridyl group |

Industrial Relevance in Fine Chemical Production

The industrial significance of this compound in the realm of fine chemical production is primarily centered on its role as a versatile intermediate and building block for the synthesis of more complex, high-value molecules. Fine chemicals are produced in smaller quantities compared to bulk chemicals and are characterized by their high purity and specific applications, often in the pharmaceutical and agrochemical industries. The reactivity of this compound, conferred by the presence of both a nitro group and an aldehyde group on a pyridine ring, makes it a valuable precursor in multistep organic syntheses.